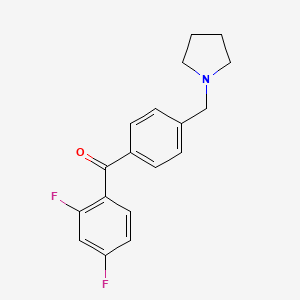

2,4-Difluoro-4'-pyrrolidinomethyl benzophenone

Beschreibung

2,4-Difluoro-4’-pyrrolidinomethyl benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is known for its unique chemical properties and is commonly used in medical, environmental, and industrial research.

Eigenschaften

IUPAC Name |

(2,4-difluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NO/c19-15-7-8-16(17(20)11-15)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VICGPFJZPKCRNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642769 | |

| Record name | (2,4-Difluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-89-1 | |

| Record name | Methanone, (2,4-difluorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Difluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-4’-pyrrolidinomethyl benzophenone typically involves the reaction of 2,4-difluorobenzophenone with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of 2,4-Difluoro-4’-pyrrolidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Difluoro-4’-pyrrolidinomethyl benzophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzophenone derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2,4-Difluoro-4'-pyrrolidinomethyl benzophenone has been investigated for its anticancer properties . In vitro studies have shown promising results against various cancer cell lines, including:

- Breast Cancer (MCF-7) : Exhibited significant cytotoxicity with an IC50 value of approximately 22.54 µM.

- Lung Cancer (A549) : Demonstrated even greater potency with an IC50 value of around 5.08 µM, indicating its potential as a chemotherapeutic agent.

The mechanism of action is believed to involve enzyme inhibition and receptor modulation, which are critical pathways in cancer proliferation and survival.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties , inhibiting the growth of various bacterial strains. This characteristic positions it as a candidate for developing new antibiotics, especially in the context of increasing resistance to existing drugs.

Material Science

In material science, this compound is used as a building block for synthesizing advanced materials due to its structural properties. Its ability to participate in various chemical reactions allows for the creation of complex polymers and coatings with enhanced durability and functionality.

Anticancer Efficacy

A study evaluated the antiproliferative activity of synthesized derivatives of this compound against multiple cancer cell lines. The findings suggested that specific structural modifications could enhance potency, providing insights into structure-activity relationships that could inform future drug design efforts.

Mechanistic Insights

Molecular docking studies have elucidated how this compound interacts with target proteins at the molecular level. These studies reveal potential binding sites that can be exploited for therapeutic purposes, enhancing our understanding of its biological activity.

Wirkmechanismus

The mechanism of action of 2,4-Difluoro-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Difluorobenzophenone: Lacks the pyrrolidinomethyl group, making it less versatile in certain applications.

4’-Pyrrolidinomethyl benzophenone: Does not have the fluorine atoms, which can affect its reactivity and properties.

Benzophenone: The parent compound, which is less specialized and has different chemical properties

Uniqueness

2,4-Difluoro-4’-pyrrolidinomethyl benzophenone is unique due to the presence of both fluorine atoms and the pyrrolidinomethyl group. This combination imparts distinct chemical properties, making it valuable for specific research and industrial applications .

Biologische Aktivität

2,4-Difluoro-4'-pyrrolidinomethyl benzophenone (CAS No. 898776-89-1) is a fluorinated benzophenone derivative that has attracted attention due to its potential biological activities. This compound features a unique pyrrolidinomethyl group and two fluorine atoms, which may enhance its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacological research.

Chemical Structure and Properties

- Molecular Formula : CHFN\O

- Molecular Weight : Approximately 301.34 g/mol

- Structural Features : The fluorinated structure contributes to its lipophilicity and potential biological activity, while the pyrrolidinomethyl group may enhance stability and bioavailability.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, potentially inhibiting their activity.

- Cell Signaling Modulation : It could modulate signaling pathways involved in various cellular processes, including apoptosis and cell proliferation.

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, contributing to its protective effects against oxidative stress.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : The compound has shown potential against various microbial strains, indicating its usefulness in developing antimicrobial agents.

- Anticancer Activity : Studies have suggested that it may possess anticancer properties, particularly against specific cancer cell lines such as A549 (lung carcinoma) and MCF-7 (breast carcinoma). Its ability to induce cell cycle arrest and apoptosis in cancer cells has been documented.

- Photoprotective Effects : Given its structural similarities to other benzophenones known for UV protection, this compound may also provide photoprotective benefits.

Case Studies

-

Anticancer Studies :

- In vitro studies demonstrated that this compound could inhibit the growth of A549 and MCF-7 cells at concentrations as low as 0.2 μg/mL without significant cytotoxicity to non-cancerous cells .

- Mechanistic studies indicated that the compound induces apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) levels.

-

Antimicrobial Activity :

- The compound was tested against various bacterial strains, showing significant inhibition of growth at concentrations ranging from 10 to 50 µg/mL.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,4-Difluoro-3'-pyrrolidinomethyl benzophenone | CHFN\O | Different position of pyrrolidinomethyl group |

| 3,4-Difluoro-2'-pyrrolidinomethyl benzophenone | CHFN\O | Variations in fluorine positioning |

| 2,4-Difluoro-4'-thiomorpholinomethyl benzophenone | CHFNOS | Contains a thiomorpholine instead of pyrrolidine |

The distinct arrangement of functional groups in this compound enhances its reactivity and potential biological applications compared to structurally similar compounds.

Q & A

Q. What are the established synthetic routes for 2,4-Difluoro-4'-pyrrolidinomethyl benzophenone, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling a fluorinated benzophenone core with a pyrrolidinomethyl group via nucleophilic substitution or Friedel-Crafts acylation. For example, analogous compounds (e.g., 4-(2,4-difluorobenzoyl)piperidine hydrochloride) are synthesized under pH-controlled conditions (pH 3–6) using benzene for extraction and reduced-pressure rectification for purification . Optimization requires monitoring reaction kinetics via HPLC and adjusting stoichiometry of fluorinated precursors to minimize byproducts like dehalogenated intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

Methodological Answer:

- NMR : Focus on distinguishing fluorine environments (e.g., ¹⁹F NMR for 2,4-difluoro substitution patterns) and pyrrolidine ring conformation (¹H NMR coupling constants).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₈H₁₆F₂NO requires exact mass 308.1256).

- IR Spectroscopy : C=O stretch (~1650–1700 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) validate structural integrity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Refer to Safety Data Sheets (SDS) for benzophenone derivatives, which highlight:

- PPE : Gloves and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to volatility of fluorinated aromatics.

- Storage : Inert atmosphere (argon) to prevent degradation .

Advanced Research Questions

Q. How do the electron-withdrawing fluorine atoms influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The 2,4-difluoro substitution activates the benzophenone core toward electrophilic aromatic substitution (EAS) but deactivates it toward nucleophilic attacks. Computational studies (DFT) can map electron density to predict regioselectivity. Experimentally, compare reaction rates with non-fluorinated analogs in Suzuki-Miyaura couplings to quantify fluorine’s electronic effects .

Q. How can researchers resolve contradictions in solvent-dependent fluorescence data for this compound?

Methodological Answer: Contradictions often arise from solvent polarity effects on fluorophore aggregation. Use time-resolved fluorescence spectroscopy to distinguish monomeric vs. excimer emissions. For example, in acetonitrile, hydrogen bonding with water (as shown in benzophenone studies) may quench fluorescence, requiring controlled titration experiments .

Q. What computational models are suitable for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess blood-brain barrier permeability.

- Docking Studies : Use crystal structures of GABA receptors (from PubChem data) to predict binding affinity, given structural similarity to antipsychotic butyrophenones .

- ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity) and CYP450 metabolism using SMILES notation (e.g., Canonical SMILES: C1CCN(C1)CC(=O)C2=C(C=CC(=C2)F)F) .

Q. What mechanistic insights explain its role as an intermediate in neuropharmacological agents like risperidone?

Methodological Answer: The pyrrolidinomethyl group enhances solubility for CNS penetration, while fluorination increases metabolic stability. In vitro assays (e.g., radioligand binding to dopamine D₂ receptors) can quantify affinity changes vs. non-fluorinated analogs. Pathway analysis (Western blot) may reveal downstream effects on neurotransmitter synthesis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or purity levels?

Methodological Answer:

- Reproducibility : Validate purity via GC-MS (>97% by GC) and DSC for melting point (mp 106–109°C for related 4,4’-difluorobenzophenone) .

- Byproduct Identification : Use LC-MS to detect trace impurities (e.g., hydrolyzed pyrrolidine rings) that alter physical properties.

Experimental Design Recommendations

Q. What strategies optimize yield in multi-step syntheses involving fluorinated intermediates?

Methodological Answer:

Q. How can researchers validate the compound’s stability under physiological conditions for in vivo studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.